Cas no 88489-90-1 (1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-)
![1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/88489-90-1x500.png)
1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-
- 2-[4-(chloromethyl)phenyl]-1H-benzimidazole
- 88489-90-1
- SCHEMBL13137726
- AKOS009158478
- SY277275
- 2-[4-(Chloromethyl)phenyl]-1H-benzo[d]imidazole
- CS-0458465
- A935207
- 2-(4-(chloromethyl)phenyl)-1H-benzo[d]imidazole
- DTXSID70378985
- MFCD00239234
-
- MDL: MFCD00239234
- インチ: InChI=1S/C14H11ClN2/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
- InChIKey: WKZPQAHPSROHBX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CCl
計算された属性
- せいみつぶんしりょう: 242.0610761g/mol
- どういたいしつりょう: 242.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 28.7Ų
1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY277275-1g |
2-[4-(Chloromethyl)phenyl]-1H-benzo[d]imidazole |
88489-90-1 | ≥95% | 1g |
¥13500.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1190966-1g |
2-[4-(Chloromethyl)phenyl]-1H-benzo[d]imidazole |
88489-90-1 | 95% | 1g |
$1540 | 2024-07-19 | |
eNovation Chemicals LLC | Y1190966-1g |
2-[4-(Chloromethyl)phenyl]-1H-benzo[d]imidazole |
88489-90-1 | 95% | 1g |
$1540 | 2025-02-21 | |
eNovation Chemicals LLC | Y1190966-1g |
2-[4-(Chloromethyl)phenyl]-1H-benzo[d]imidazole |
88489-90-1 | 95% | 1g |
$1540 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529132-1g |
2-(4-(Chloromethyl)phenyl)-1H-benzo[d]imidazole |
88489-90-1 | 98% | 1g |
¥10080.00 | 2024-04-27 |
1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-に関する追加情報
1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- (CAS No. 88489-90-1): A Versatile Scaffold in Modern Pharmaceutical Research
1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-, identified by its CAS number 88489-90-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry. This molecule, characterized by a benzimidazole core substituted with a chloromethylphenyl group, serves as a versatile scaffold for the development of novel therapeutic agents. Its unique structural features make it an attractive candidate for further chemical modification and biological evaluation.
The benzimidazole moiety is a well-documented pharmacophore, known for its broad spectrum of biological activities. Compounds containing this structural motif have been extensively studied for their potential applications in medicine, including antiviral, anticancer, and antimicrobial properties. The introduction of a chloromethyl group at the para position of the phenyl ring in 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- introduces additional reactivity, enabling further functionalization and the exploration of novel chemical space.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in various diseases. The 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- scaffold has been explored as a potential inhibitor for enzymes such as kinases and phosphodiesterases, which play crucial roles in signal transduction pathways. Its ability to interact with these targets makes it a valuable building block for drug discovery efforts.
One of the most compelling aspects of 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- is its versatility in medicinal chemistry. The chloromethyl group can be readily transformed into other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. This flexibility has enabled researchers to fine-tune the pharmacological properties of the compound, optimizing its potency, selectivity, and pharmacokinetic profile.
The synthesis of 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- typically involves condensation reactions between appropriately substituted benzimidazole precursors and halogenated aromatic compounds. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. These methods often include palladium-catalyzed cross-coupling reactions, which provide efficient and selective transformations.
The biological activity of 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- has been extensively evaluated in various in vitro and in vivo models. Studies have shown that derivatives of this compound exhibit promising activity against several disease-related targets. For instance, certain analogs have demonstrated inhibitory effects on kinases involved in cancer progression, highlighting their potential as anticancer agents. Additionally, preliminary studies suggest that these compounds may have therapeutic applications in other areas, such as inflammation and neurodegenerative diseases.
The development of novel drug candidates relies heavily on high-throughput screening (HTS) techniques to identify compounds with desirable biological activity. 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- has been utilized in HTS campaigns to identify hits against various targets. The success of these campaigns often leads to the optimization of lead compounds into clinical candidates through structure-activity relationship (SAR) studies.
In conclusion, 1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]- (CAS No. 88489-90-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its benzimidazole core and chloromethylphenyl substituent provide a unique combination of reactivity and biological activity, making it an invaluable scaffold for drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
88489-90-1 (1H-Benzimidazole, 2-[4-(chloromethyl)phenyl]-) 関連製品
- 893583-63-6(2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)
- 2138335-98-3(3-(5-Acetylfuran-2-yl)benzaldehyde)
- 933674-45-4((1R,2S)-2-(3-Propan-2-yloxyphenyl)cyclopentan-1-ol)
- 2171900-25-5(1-4-amino-4-(2-methyl-2H-1,2,3-triazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)
- 899956-24-2(N'-(2-chlorophenyl)methyl-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 862594-16-9(2-(tert-butoxy)-5-fluoroaniline)
- 608515-70-4(7-Chloro-5-isoquinolinamine)
- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)
